molecular formula C22H22ClFN2 B12779208 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- CAS No. 146204-55-9

1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)-

Cat. No.: B12779208
CAS No.: 146204-55-9
M. Wt: 368.9 g/mol
InChI Key: ZXLCHEUDARWURO-UHFFFAOYSA-N
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Description

1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. The methyl group can be added via alkylation reactions, and the pyrrolidinylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring and its substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)-: Unique due to its specific substituents and their arrangement.

    Other Pyrrole Derivatives: Compounds with different substituents, such as 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxaldehyde.

Uniqueness

The uniqueness of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- lies in its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

146204-55-9

Molecular Formula

C22H22ClFN2

Molecular Weight

368.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(pyrrolidin-1-ylmethyl)pyrrole

InChI

InChI=1S/C22H22ClFN2/c1-16-18(15-25-12-2-3-13-25)14-22(17-4-6-19(23)7-5-17)26(16)21-10-8-20(24)9-11-21/h4-11,14H,2-3,12-13,15H2,1H3

InChI Key

ZXLCHEUDARWURO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)CN4CCCC4

Origin of Product

United States

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